Cas no 651747-69-2 (Dimethyl 2-(4-cyano-2-nitrophenyl)malonate)
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 2-(4-cyano-2-nitrophenyl)malonate
- dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate
- VTDCKPNYQDVOLO-UHFFFAOYSA-N
- 651747-69-2
- BBB74769
- C12H10N2O6
- DIMETHYL2-(4-CYANO-2-NITROPHENYL)MALONATE
- 1,3-DIMETHYL 2-(4-CYANO-2-NITROPHENYL)PROPANEDIOATE
- SCHEMBL1795775
- DTXSID10428418
- dimethyl (4-cyano-2-nitrophenyl)malonate
- AKOS015836107
- BS-23528
- MFCD07363809
- DA-34836
-
- MDL: MFCD07363809
- Inchi: 1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3
- InChI Key: VTDCKPNYQDVOLO-UHFFFAOYSA-N
- SMILES: O(C)C(C(C(=O)OC)C1C=CC(C#N)=CC=1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 278.05400
- Monoisotopic Mass: 278.05388604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 122Ų
Experimental Properties
- PSA: 122.21000
- LogP: 1.41928
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121037-100g |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate |
651747-69-2 | 95% | 100g |
$459.55 | 2023-09-01 | |
| TRC | D477858-100mg |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate |
651747-69-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D477858-250mg |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate |
651747-69-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D477858-500mg |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate |
651747-69-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D477858-1g |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate |
651747-69-2 | 1g |
$98.00 | 2023-05-18 | ||
| abcr | AB272233-1 g |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate; 98% |
651747-69-2 | 1g |
€105.20 | 2022-06-02 | ||
| abcr | AB272233-5 g |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate; 98% |
651747-69-2 | 5g |
€231.60 | 2022-06-02 | ||
| abcr | AB272233-25 g |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate; 98% |
651747-69-2 | 25g |
€421.20 | 2022-06-02 | ||
| abcr | AB272233-100 g |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate; 98% |
651747-69-2 | 100g |
€800.40 | 2022-06-02 | ||
| 1PlusChem | 1P003Q1K-25g |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate |
651747-69-2 | 98% | 25g |
$985.00 | 2025-02-20 |
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Suppliers
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Dimethyl 2-(4-cyano-2-nitrophenyl)malonate
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS No. 651747-69-2): A Comprehensive Overview
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate, identified by its CAS number 651747-69-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a malonate ester moiety linked to a nitrophenyl ring substituted with a cyano group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structure of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate consists of a central malonate backbone, which is a well-known functional group in organic synthesis, particularly in the formation of cyclic structures and the introduction of chiral centers. The presence of the nitro group at the para position relative to the cyano group on the phenyl ring introduces both electron-withdrawing and electron-donating effects, which can influence the reactivity and electronic properties of the molecule. This structural feature makes it particularly interesting for researchers exploring novel synthetic pathways and molecular architectures.
In recent years, there has been growing interest in the applications of nitroaromatic compounds in medicinal chemistry. The nitro group can be selectively reduced to an amine, providing a versatile handle for further functionalization. Additionally, the cyano group can participate in various transformations, including nucleophilic additions and condensation reactions, making it a valuable building block for constructing more complex molecules.
One of the most compelling aspects of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is its potential as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop novel heterocyclic scaffolds, which are known to exhibit a wide range of pharmacological activities. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory agents.
The malonate ester functionality is particularly useful in constructing chiral molecules, which are essential for many therapeutic applications. By carefully controlling the reaction conditions during synthesis, researchers can obtain enantiomerically pure forms of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate, enabling the development of single-enantiomer drugs with improved efficacy and reduced side effects. This aspect has been particularly relevant in the context of modern drug discovery, where enantiopure compounds are often preferred over racemic mixtures.
Recent advancements in computational chemistry have also highlighted the importance of understanding the electronic properties of molecules like Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. Molecular modeling studies have shown that the presence of both nitro and cyano groups can significantly influence the molecule's interactions with biological targets. These insights have guided researchers in designing more effective derivatives with enhanced binding affinity and selectivity.
The synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate typically involves multi-step organic transformations, starting from readily available precursors such as nitrobenzene derivatives. The key steps often include halogenation followed by cyanation or cyanoethylation to introduce the cyano group onto the phenyl ring. Subsequent esterification with dimethyl malonate or its derivatives completes the molecular structure. These synthetic routes highlight the compound's versatility as a building block in organic chemistry.
In industrial settings, the production of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate requires careful optimization to ensure high yields and purity. Process chemists employ various techniques, including column chromatography and recrystallization, to isolate the desired product from reaction mixtures. Advances in green chemistry principles have also encouraged researchers to explore more sustainable synthetic methods, such as catalytic processes that minimize waste and energy consumption.
The pharmaceutical industry has been particularly interested in exploring derivatives of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate for their potential therapeutic applications. Preclinical studies have demonstrated that certain analogs exhibit promising biological activity against targets associated with neurological disorders, cancer, and infectious diseases. These findings underscore the compound's significance as a lead structure for drug discovery programs.
The future prospects for research involving Dimethyl 2-(4-cyano-2-nitrophenyl)malonate are bright, with ongoing investigations focusing on expanding its synthetic utility and exploring new applications. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this area, leading to novel molecular entities with significant societal benefits.
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